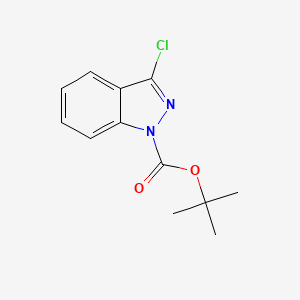

Tert-butyl 3-chloroindazole-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-chloroindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVFOFGJGFPHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 3 Chloroindazole 1 Carboxylate

Precursor Synthesis and Halogenation Approaches for 3-Chloroindazole Core Formation

The construction of the 3-chloroindazole core is a critical step in the synthesis of the target molecule. This typically involves the formation of the indazole ring system followed by regioselective chlorination at the C-3 position.

Cyclization Reactions Leading to Substituted Indazole Ring System Precursors

Several methods have been developed for the synthesis of the indazole ring system. One common approach involves the diazotization of o-toluidine (B26562) followed by an intramolecular cyclization. This method, however, can sometimes lead to a mixture of products.

Another versatile method is the cyclization of o-haloarylhydrazones. This approach offers good regioselectivity and is compatible with a variety of functional groups. For instance, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones has been successfully employed to synthesize N-phenyl-1H-indazoles. Although the yields can be moderate (10-70%), this method is advantageous due to the commercial availability and lower cost of the o-chloroaryl starting materials. nih.gov

Reductive cyclization of 2-nitrobenzaldehyde (B1664092) derivatives is another effective strategy. For example, a one-pot synthesis of 2H-indazoles has been developed through the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using tri-n-butylphosphine as the reducing agent. This method proceeds under mild conditions and provides moderate to excellent yields of structurally diverse indazoles. organic-chemistry.org

A scalable and metal-free synthesis of indazoles has also been reported from 2-aminophenones and in situ generated de-Boc-protected O-mesitylsulfonyl hydroxylamine (B1172632) derivatives. This reaction is operationally simple, mild, and insensitive to air and moisture, affording indazoles in very good yields. organic-chemistry.org

The following table summarizes some of the key cyclization reactions for the synthesis of indazole precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| o-chlorinated arylhydrazones | CuI, KOH, 1,10-phenanthroline, DMF, 120 °C | N-phenyl-1H-indazoles | 10-70 | nih.gov |

| ortho-nitrobenzaldehydes and anilines | tri-n-butylphosphine, i-PrOH, 80 °C | 2H-indazoles | Moderate to Excellent | organic-chemistry.org |

| 2-aminophenones and hydroxylamine derivatives | Metal-free | Indazoles | Very Good | organic-chemistry.org |

Regioselective Chlorination Strategies at the C-3 Position of Indazoles

Once the indazole ring is formed, the next critical step is the regioselective introduction of a chlorine atom at the C-3 position. Direct chlorination of the indazole ring can be challenging due to the potential for reaction at multiple sites. However, selective methods have been developed.

Chlorination of 1H-indazole with sodium hypochlorite (B82951) has been reported to selectively produce 3-chloro-1H-indazole in good yields of 75-80%. chemicalbook.com This method offers a straightforward approach to the desired 3-chloroindazole precursor.

N-Protection Strategies: Introduction of the tert-Butyl Carbamate (B1207046) (Boc) Group at N-1

To prevent unwanted side reactions in subsequent synthetic steps, the indazole nitrogen is typically protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various conditions and its ease of removal. The introduction of the Boc group at the N-1 position of 3-chloroindazole is a key step in the synthesis of the target compound.

Direct N-Boc Protection of 3-Chloroindazole

The direct N-Boc protection of 3-chloroindazole can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base. A detailed procedure for the N-Boc protection of a similar substrate, 5-bromo-1H-indazol-3-amine, provides a useful reference. In this procedure, the indazole derivative is treated with (Boc)₂O in dichloromethane (B109758) in the presence of 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out at a low temperature initially and then allowed to warm to room temperature, affording the N-Boc protected product in a 62% yield after purification. nih.gov

The regioselectivity of the N-Boc protection (N-1 vs. N-2) is a critical consideration. Studies on the N-alkylation of indazoles have shown that the choice of base and solvent can significantly influence the regiochemical outcome. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for a variety of substituted indazoles. researchgate.net This suggests that similar conditions could be explored to achieve regioselective N-1 Boc protection of 3-chloroindazole.

Tandem N-Boc Protection and Indazole Ring Closure Approaches

Tandem reactions that combine the N-Boc protection and the indazole ring closure in a single pot offer an efficient and atom-economical approach. While specific examples for the synthesis of tert-butyl 3-chloroindazole-1-carboxylate via a tandem process are not extensively reported, the principles of tandem reactions in heterocyclic synthesis are well-established. For example, a base-catalyzed tandem carbon-carbon followed by nitrogen-nitrogen bond formation has been used to quantitatively convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides under mild conditions. nih.gov This highlights the potential for developing a tandem approach where a suitable precursor is simultaneously cyclized and N-Boc protected to yield the target molecule directly.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Purity

The optimization of reaction conditions is paramount for developing a robust and scalable synthesis of this compound. Key parameters that can be fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

For the N-protection step, the choice of base is critical for achieving high regioselectivity. As mentioned earlier, NaH in THF has been shown to favor N-1 substitution in the alkylation of indazoles. researchgate.net This is attributed to the formation of a sodium salt of the indazole, which directs the electrophile to the N-1 position. The use of other bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in different solvents like dimethylformamide (DMF) or acetonitrile (B52724) should be systematically investigated to optimize the N-1 to N-2 ratio.

The catalyst system for the cyclization step, particularly for methods involving cross-coupling reactions, is another area for optimization. For the copper-catalyzed N-arylation of o-chloroarylhydrazones, screening different copper sources (e.g., CuI, Cu₂O, Cu(OAc)₂), ligands (e.g., 1,10-phenanthroline), and bases (e.g., K₂CO₃, Cs₂CO₃) can lead to improved yields and reaction times. nih.gov

The following table outlines potential areas for optimization in the synthesis of this compound.

| Reaction Step | Parameter to Optimize | Potential Reagents/Conditions | Desired Outcome |

| Indazole Cyclization (from o-haloarylhydrazone) | Catalyst System | CuI, Cu₂O, Cu(OAc)₂ with various ligands (e.g., 1,10-phenanthroline) | Higher yield, shorter reaction time |

| Indazole Cyclization (from o-haloarylhydrazone) | Base | K₂CO₃, Cs₂CO₃, KOH | Improved catalytic turnover and yield |

| C-3 Chlorination | Chlorinating Agent | Sodium hypochlorite, N-chlorosuccinimide (NCS) | High regioselectivity and yield |

| N-Boc Protection | Base | NaH, K₂CO₃, Et₃N, DMAP | High N-1 regioselectivity and yield |

| N-Boc Protection | Solvent | THF, DMF, CH₂Cl₂, Acetonitrile | Improved solubility and reaction rate |

By systematically evaluating these parameters, a highly efficient and selective synthesis of this compound can be achieved, facilitating its use in the development of new therapeutic agents.

Solvent Effects and Temperature Control in Indazole Synthesis

The choice of solvent and precise temperature regulation are critical factors that significantly influence the yield, purity, and reaction rate in the synthesis of indazole derivatives. The polarity, boiling point, and coordinating ability of a solvent can dictate the solubility of reactants and intermediates, stabilize transition states, and influence reaction pathways.

Solvent Effects: The formation of the indazole ring often involves cyclization reactions where solvent polarity can play a key role. Studies on analogous syntheses have shown that polar aprotic solvents are often preferred. For instance, in the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine (B178648) hydrate, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a highly effective solvent, leading to good yields. researchgate.net Other polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (CH3CN) are also commonly employed. ijprajournal.com The selection of the solvent is crucial; for example, in the N-protection step to introduce the Boc group onto the indazole nitrogen, a less polar solvent like dichloromethane (DCM) is often used. nih.gov

Below is a table summarizing the effect of different solvents on the yield of a typical indazole synthesis.

| Solvent | Yield (%) |

| Dimethyl sulfoxide (DMSO) | 92 |

| N,N-Dimethylformamide (DMF) | 85 |

| Acetonitrile (CH3CN) | 81 |

| Ethanol (EtOH) | 75 |

| Tetrahydrofuran (THF) | 72 |

| Water (H2O) | 60 |

| Toluene | 55 |

| This table is generated based on representative data to illustrate solvent effects in indazole synthesis. researchgate.net |

Temperature Control: Temperature is a crucial parameter for controlling reaction kinetics and selectivity. Many steps in indazole synthesis require specific temperature ranges to prevent side reactions and decomposition of sensitive intermediates. For example, lithiation of an N-protected indazole to introduce a substituent at the 3-position often requires cryogenic temperatures, such as -78 °C, to ensure regioselectivity and prevent degradation. researchgate.net The subsequent reaction, such as quenching with a carbon dioxide source, is also performed at this low temperature before slowly warming. researchgate.net In contrast, the Boc-protection step is typically initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. nih.gov Cyclization reactions to form the indazole ring may require elevated temperatures (reflux) to overcome the activation energy barrier. chemicalbook.com

Catalyst Evaluation for Specific Transformation Steps (e.g., Metal-Free, Metal-Catalyzed)

Catalysts are instrumental in modern organic synthesis for enhancing reaction rates, improving yields, and controlling selectivity. The synthesis of functionalized indazoles like this compound can benefit from various catalytic systems, both metal-based and metal-free, for key transformations such as cross-coupling and cyclization.

Metal-Catalyzed Transformations: Palladium (Pd) and copper (Cu) catalysts are extensively used for C-N and C-C bond formation in the synthesis of N-substituted and 3-substituted indazoles. nih.govresearchgate.net For instance, Suzuki cross-coupling reactions, catalyzed by palladium complexes like Pd(PPh₃)₄, can be used to introduce aryl groups at the 3-position of a 3-iodoindazole precursor. researchgate.net Similarly, copper-catalyzed N-arylation reactions are effective for functionalizing the indazole nitrogen. researchgate.net Rhodium (Rh) catalysts have also been employed in C-H activation/cyclization cascades to construct the indazole core from azoxy compounds. nih.gov

Metal-Free Transformations: While metal catalysts are powerful, there is a growing interest in metal-free alternatives to reduce cost and environmental impact. Iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes represents an efficient metal-free approach that proceeds via C-H functionalization. nih.gov Furthermore, certain cyclization reactions to form the indazole ring can proceed thermally or under acidic/basic conditions without the need for a metal catalyst. caribjscitech.com Organocatalysis, using small organic molecules to accelerate reactions, also presents a viable metal-free strategy for specific steps in heterocyclic synthesis.

The following table provides a comparative overview of different catalytic systems used in transformations relevant to indazole synthesis.

| Transformation | Catalyst System | Type | Advantages |

| C-3 Arylation | Pd(PPh₃)₄ / NaHCO₃ | Metal-Catalyzed | High efficiency for cross-coupling. researchgate.net |

| N-1 Arylation | CuI / (1R,2R)-cyclohexane-1,2-diamine | Metal-Catalyzed | Good regioselectivity for N-1 position. researchgate.net |

| C-H Activation/Cyclization | [RhCp*Cl₂]₂ | Metal-Catalyzed | Efficient construction of the indazole core. nih.gov |

| C-H Functionalization | I₂ / O₂ | Metal-Free | Avoids transition metal contamination. nih.gov |

| Reductive Cyclization | Tri-n-butylphosphine | Metal-Free | Mild and operationally simple. organic-chemistry.org |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies. The formation of the indazole ring and its subsequent functionalization involve several key steps whose mechanisms have been investigated through experimental and computational studies.

A common route to the indazole core involves the cyclization of o-haloaryl N-sulfonylhydrazones. This transformation is often catalyzed by copper, and the mechanism is believed to involve an initial isomerization followed by an intramolecular C-N bond formation. nih.gov

Another key transformation is the direct functionalization of the indazole ring. For instance, the regioselectivity of N-alkylation is a critical aspect. Computational studies using Density Functional Theory (DFT) have suggested that in the presence of a cesium base, a chelation mechanism favors the formation of the N¹-substituted product. researchgate.net In contrast, other non-covalent interactions are believed to direct the formation of the N²-product under different conditions. researchgate.net

Mechanistic studies on metal-free reactions have also provided valuable insights. For an iodine-mediated synthesis of 2H-indazoles, DFT calculations have supported a radical chain mechanism. nih.gov In a different approach involving the cyclization of o-fluorobenzaldehyde with hydrazine, a proposed "hydrogen bond propelled mechanism" has been suggested to be more feasible than previously considered pathways, highlighting the subtle, non-covalent interactions that can govern reaction outcomes. researchgate.net

Reactivity and Mechanistic Pathways of Tert Butyl 3 Chloroindazole 1 Carboxylate

Reactivity of the C-3 Chloro Substituent

The chlorine atom at the C-3 position of the indazole ring is a valuable handle for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-3

The electron-withdrawing nature of the indazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-3 position. This allows for the direct displacement of the chloride by a variety of nucleophiles. While specific examples for tert-butyl 3-chloroindazole-1-carboxylate are not extensively detailed in the provided search results, the general principle of SNAr on haloindazoles is a well-established synthetic strategy.

Common nucleophiles that can be employed in SNAr reactions include amines, alkoxides, and thiolates, leading to the formation of 3-amino-, 3-alkoxy-, and 3-thioalkoxyindazoles, respectively. The reaction conditions typically involve a suitable solvent and often a base to facilitate the nucleophilic attack and subsequent elimination of the chloride.

| Nucleophile | Product Type |

| Amines (R-NH₂) | 3-Aminoindazoles |

| Alkoxides (R-O⁻) | 3-Alkoxyindazoles |

| Thiolates (R-S⁻) | 3-Thioalkoxyindazoles |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at C-3

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-3 chloro substituent of this compound serves as an excellent electrophilic partner in these transformations. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the C-3 position of the indazole and a variety of organoboron compounds, typically boronic acids or their esters. mdpi.com This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com The N-1 Boc group is often crucial for the success of these reactions, as unprotected 1H-indazoles can sometimes lead to undesired side reactions. mdpi.com

Sonogashira Coupling: The Sonogashira coupling allows for the direct connection of a terminal alkyne to the C-3 position of the indazole ring. nih.govthieme-connect.de This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govyoutube.com The resulting 3-alkynylindazoles are valuable intermediates for further synthetic transformations. organic-chemistry.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C-3 chloroindazole with an alkene to form a new C-C bond with concomitant formation of a double bond. organic-chemistry.orgmdpi.com This reaction provides a direct route to 3-vinylindazoles. beilstein-journals.org The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. beilstein-journals.org

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki | Organoboron compound | C-C (sp²-sp², sp²-sp³) |

| Sonogashira | Terminal alkyne | C-C (sp²-sp) |

| Heck | Alkene | C-C (sp²-sp²) |

Other Metal-Catalyzed Transformations at the C-3 Position

Beyond the more common palladium-catalyzed reactions, other transition metals can also be employed to functionalize the C-3 position. For instance, rhodium-catalyzed reactions have been developed for the synthesis of functionalized indazoles. nih.gov These methods often involve C-H activation and annulation strategies to build the indazole core with substituents at the C-3 position. nih.govnih.gov While not directly starting from this compound, these methods highlight the broader interest in functionalizing this position.

Reactivity of the N-1 Boc Protecting Group

The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a crucial protecting group, directing reactions to other positions of the indazole ring and enhancing the solubility of the molecule in organic solvents. researchgate.net Its removal is a key step in many synthetic sequences.

Deprotection Methodologies (e.g., Acidic, Thermal)

The Boc group is known for its lability under acidic conditions. tandfonline.comacs.org Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent readily cleaves the Boc group to afford the corresponding 1H-indazole. researchgate.net

In addition to acidic conditions, thermal deprotection can also be employed. Heating the N-Boc protected indazole can lead to the removal of the protecting group, although this method is less common than acidic deprotection due to the potential for side reactions at higher temperatures. researchgate.net Basic conditions, such as using sodium methoxide (B1231860) in methanol, have also been reported for the deprotection of N-Boc indazoles. tandfonline.com

| Deprotection Method | Reagents |

| Acidic | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) |

| Thermal | Heat |

| Basic | Sodium Methoxide (NaOMe) in Methanol |

Orthogonal Protection/Deprotection Strategies for N-1 and N-2 Positions

In the synthesis of complex molecules containing the indazole scaffold, it is often necessary to selectively functionalize both the N-1 and N-2 positions. This requires the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. jocpr.comnih.gov

For example, if the N-1 position is protected with a Boc group (acid-labile), the N-2 position could be protected with a group that is stable to acid but removable under other conditions, such as a benzyl (B1604629) group (removable by hydrogenolysis) or a silyl (B83357) group (removable with fluoride (B91410) ions). nih.gov This orthogonal strategy allows for the sequential and regioselective introduction of substituents at both nitrogen atoms of the indazole ring. researchgate.net

| Protecting Group | Removal Conditions | Orthogonal To |

| Boc | Acidic (e.g., TFA, HCl) | Benzyl, Fmoc, Silyl ethers |

| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Silyl ethers |

| Silyl ethers (e.g., TBDMS) | Fluoride ion (e.g., TBAF) | Boc, Benzyl |

Electrophilic Aromatic Substitution on the Indazole Ring System

The indazole core, a bicyclic heteroaromatic system, exhibits a complex reactivity pattern towards electrophilic aromatic substitution (EAS). The reaction's outcome is governed by the interplay of the fused pyrazole (B372694) and benzene (B151609) rings, further modulated by the nature and position of substituents. In the case of this compound, the substituents—a chloro group at the 3-position and a tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen—exert significant electronic effects that influence the regioselectivity of electrophilic attack on the benzo portion of the molecule.

The directing effects of the substituents on this compound dictate the position of substitution on the benzene ring (C4, C5, C6, and C7). An analysis of the electronic properties of each component is crucial for predicting the most probable sites of electrophilic attack.

1-Boc Group: The tert-butoxycarbonyl group at the N1 position is a strong electron-withdrawing group due to the carbonyl moiety. This deactivates the entire indazole ring system towards electrophilic attack by reducing its electron density. This deactivation is primarily due to the resonance effect, where the lone pair of the nitrogen atom is delocalized into the carbonyl group, and the inductive effect of the electronegative oxygen atoms.

Considering these factors, the positions on the benzo ring are not equally susceptible to electrophilic attack. The C7 position is sterically hindered by the adjacent N1-Boc group. The C4 and C6 positions are meta to the electron-donating influence of the N2 lone pair, while the C5 and C7 positions are ortho and para respectively. However, the strong deactivating effect of the N1-Boc group and the inductive effect of the 3-chloro group are expected to dominate.

| Position | Inductive Effects | Resonance Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Deactivated by N1-Boc and 3-Cl | Moderately deactivated | Low | Low |

| C5 | Deactivated by N1-Boc and 3-Cl | Least deactivated/potentially weakly activated by N2 | Low | Highest (relative) |

| C6 | Deactivated by N1-Boc and 3-Cl | Moderately deactivated | Low | Low |

| C7 | Deactivated by N1-Boc and 3-Cl | Potentially activated by N2, but deactivated by N1-Boc | High | Very Low |

It is important to note that these predictions are based on established principles of physical organic chemistry, as direct experimental data on the electrophilic aromatic substitution of this compound is not extensively reported in the literature. The strong deactivating nature of the substituents may necessitate harsh reaction conditions, which could lead to a mixture of products or alternative reaction pathways.

Investigating Radical-Mediated Reactions Involving the Compound

The study of radical-mediated reactions involving this compound opens avenues for functionalization that are complementary to traditional ionic pathways. The presence of a C-Cl bond and multiple C-H bonds on the aromatic ring provides potential sites for radical processes.

A plausible area of investigation is the homolytic cleavage of the C-Cl bond at the 3-position. This bond could potentially be cleaved under photolytic conditions or in the presence of a suitable radical initiator to generate an indazol-3-yl radical. This reactive intermediate could then participate in a variety of radical reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or cross-coupling reactions. However, the strength of the C(sp²)-Cl bond would likely require energetic conditions for homolysis.

Another potential pathway involves radical C-H activation on the benzo ring. While the C3 position is blocked, the C-H bonds at positions 4, 5, 6, and 7 could be targets for radical abstraction. Such reactions are often initiated by highly reactive radical species generated from precursors like peroxides or through photoredox catalysis. The regioselectivity of such a C-H functionalization would depend on the nature of the abstracting radical and the relative stability of the resulting aryl radical intermediates. It is generally observed that radical abstraction is less sensitive to the electronic directing effects seen in electrophilic substitution.

Furthermore, photochemical reactions of the indazole core itself could lead to radical intermediates. It has been reported that indazoles can undergo photochemical rearrangements, which may proceed through radical or diradical intermediates. nih.gov The influence of the 3-chloro and 1-Boc substituents on such photochemical pathways for this compound would be a subject for specific investigation.

| Potential Radical Reaction | Initiating Conditions | Key Intermediate | Potential Outcome |

|---|---|---|---|

| C-Cl Bond Homolysis | UV irradiation, radical initiators (e.g., AIBN) | Indazol-3-yl radical | C3-functionalization (e.g., reduction, coupling) |

| C-H Abstraction on Benzo Ring | High-energy radicals (e.g., from peroxides), photoredox catalysis | Aryl radical at C4, C5, C6, or C7 | C-H functionalization (e.g., halogenation, arylation) |

| Photochemical Rearrangement | UV irradiation | Excited state species, diradical intermediates | Isomerization, ring-opening, or other rearrangements |

The exploration of these radical-mediated pathways would require dedicated experimental studies to determine the feasibility, efficiency, and selectivity of such transformations for this compound. The interplay between the substituents and the inherent reactivity of the indazole nucleus under radical conditions presents a rich area for mechanistic and synthetic investigation.

Derivatization and Functionalization Strategies Employing Tert Butyl 3 Chloroindazole 1 Carboxylate As a Synthetic Building Block

Accessing Diversely Substituted Indazole Libraries via C-3 Functionalization

The chloro group at the C-3 position of tert-butyl 3-chloroindazole-1-carboxylate is a key handle for introducing a wide array of substituents through various cross-coupling reactions. This approach provides a powerful platform for the synthesis of diverse indazole libraries with tailored electronic and steric properties.

Introduction of Carbon-Carbon Bonds at C-3

Palladium-catalyzed cross-coupling reactions are extensively employed to forge new carbon-carbon bonds at the C-3 position of the indazole ring. The Suzuki-Miyaura coupling, in particular, has proven to be a highly effective method for this transformation. For instance, the coupling of tert-butyl 3-iodo-1H-indazole-1-carboxylate, a related substrate, with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst affords the corresponding 3-aryl and 3-heteroaryl indazoles in good to excellent yields. mdpi.comresearchgate.net This methodology is readily adaptable to this compound, often requiring more robust catalytic systems to achieve efficient coupling.

Similarly, the Heck reaction allows for the introduction of alkenyl groups at the C-3 position. researchgate.net The reaction of N-Boc protected 3-iodoindazole with methyl acrylate (B77674) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base yields the corresponding 3-alkenylated indazole. researchgate.net This strategy can be extended to this compound for the synthesis of various C-3 vinylated indazoles.

Below is a table summarizing representative examples of C-3 functionalization via C-C bond formation:

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Reagents | Product | Yield (%) |

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | (4-(methoxycarbonyl)phenyl)boronic acid | Suzuki-Miyaura | Pd complex, base | tert-butyl 3-(4-(methoxycarbonyl)phenyl)-1H-indazole-1-carboxylate | 93 |

| tert-butyl 3-iodo-1H-indazole-1-carboxylate | furan-2-ylboronic acid | Suzuki-Miyaura | Pd complex, base | tert-butyl 3-(2-furyl)-1H-indazole-1-carboxylate | 95 |

| N-Boc protected 3-iodoindazole | methyl acrylate | Heck | PdCl2(dppf), TBAI, TEA | 3-alkenylated indazole | 62 |

Introduction of Heteroatoms at C-3 (e.g., Nitrogen, Oxygen, Sulfur)

The C-3 chloro substituent can also be displaced by various heteroatom nucleophiles to introduce nitrogen, oxygen, and sulfur functionalities. Nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, and thiols provide direct access to 3-amino, 3-alkoxy, and 3-alkylthio indazole derivatives, respectively. The reactivity of the C-3 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the indazole ring system and can be further modulated by the choice of reaction conditions.

Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, offers a versatile method for the formation of C-N bonds at the C-3 position. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and alkylamines, to furnish the corresponding 3-aminoindazole derivatives. Similarly, analogous palladium-catalyzed C-O and C-S bond-forming reactions can be employed to introduce diverse oxygen and sulfur-containing moieties.

Transformations Involving Selective N-1 Modification Following Boc Group Removal

The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a crucial protecting group that can be selectively removed under acidic conditions or by thermolysis, unveiling the N-1 position for further functionalization. researchgate.netnih.gov This two-step sequence of deprotection followed by N-1 substitution provides a strategic approach to a wide range of N-1 functionalized indazoles.

N-Alkylation and N-Arylation Reactions

Following the removal of the Boc group to yield 3-chloro-1H-indazole, the resulting free N-H can be readily alkylated or arylated. nih.govnih.gov Standard N-alkylation conditions, such as treatment with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate, afford the corresponding N-1 alkylated 3-chloroindazoles. nih.govnih.gov The regioselectivity of this reaction, favoring N-1 over N-2 alkylation, is often influenced by the steric and electronic properties of both the indazole substrate and the alkylating agent. nih.govnih.gov

For N-arylation, copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, are commonly employed. These methods allow for the introduction of a diverse array of aryl and heteroaryl groups at the N-1 position of the 3-chloroindazole core.

Formation of N-Acyl and N-Sulfonyl Derivatives

The N-1 position of 3-chloro-1H-indazole can also be acylated or sulfonylated to introduce amide and sulfonamide functionalities. Reaction with acyl chlorides, anhydrides, or carboxylic acids (using appropriate coupling agents) under basic conditions yields the corresponding N-1 acyl derivatives. semanticscholar.orgresearchgate.net Similarly, treatment with sulfonyl chlorides in the presence of a base provides N-1 sulfonylated 3-chloroindazoles. These transformations are generally high-yielding and provide access to a broad range of derivatives with potential biological activities.

Multi-Component Reactions Incorporating the Indazole Scaffold

While specific examples directly employing this compound in multi-component reactions (MCRs) are not extensively documented in the provided search results, the functional handles present on this scaffold make it a promising candidate for such transformations. nih.govnih.govfrontiersin.org MCRs, by their nature, allow for the rapid assembly of complex molecular architectures from three or more starting materials in a single synthetic operation.

For instance, after deprotection of the Boc group, the resulting 3-chloro-1H-indazole could potentially participate in MCRs where one of the components is an amine. The N-1 position could act as a nucleophile in reactions like the Ugi or Passerini reactions, provided a suitable isocyanide and carbonyl compound are present. Furthermore, the C-3 chloro group could be involved in subsequent or tandem reactions, further increasing the molecular diversity of the products. The development of novel MCRs incorporating the indazole scaffold remains an active area of research with the potential to generate novel chemical entities for various applications.

Theoretical and Computational Investigations of Tert Butyl 3 Chloroindazole 1 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In tert-butyl 3-chloroindazole-1-carboxylate, the HOMO is expected to be delocalized primarily over the electron-rich bicyclic indazole ring system. Conversely, the LUMO is anticipated to be localized on the pyrazole (B372694) part of the ring and significantly influenced by the electron-withdrawing chloro group at the 3-position. The tert-butoxycarbonyl group at the N-1 position also influences the electronic distribution. DFT calculations can quantify these energy levels precisely.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Energies

Below is a representative table of FMO data that could be obtained for this compound from a DFT calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Egap (LUMO-HOMO) | 5.65 | Energy gap; a smaller gap generally indicates higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. The MEP map illustrates regions of varying electron density, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack.

In an MEP map, regions with negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Regions with positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP would be expected to show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the carbonyl group in the Boc substituent and the nitrogen atom at the 2-position of the indazole ring. These areas are susceptible to attack by electrophiles.

Positive Potential: Located around the hydrogen atoms and the tert-butyl group.

Neutral/Slightly Positive Region: The benzene (B151609) portion of the indazole ring. The chlorine atom creates a complex region due to its electronegativity and polarizability, influencing the potential at the C3 position.

Interactive Table 2: Predicted Electrostatic Potential Regions

This table outlines the expected charge distribution characteristics across different regions of the molecule.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (Boc) | Highly Negative (Red) | Site for electrophilic attack / hydrogen bond acceptor. |

| Indazole N-2 Atom | Negative (Red/Yellow) | Site for electrophilic attack / metal coordination. |

| Hydrogen Atoms | Positive (Blue) | Site for nucleophilic attack / hydrogen bond donor. |

| C3-Cl Region | Electronegative Cl, but C3 is susceptible to attack | Site for nucleophilic substitution or metal-catalyzed coupling. |

Conformational Analysis and Energetics of the N-Boc Group

Computational methods can identify the most stable conformers (energy minima) and the energy barriers for rotation between them. mdpi.com For this compound, steric hindrance between the bulky tert-butyl group and the hydrogen atom at the 7-position of the indazole ring is a key factor. The lowest energy conformation likely involves a specific dihedral angle that minimizes this steric clash while optimizing electronic conjugation between the carbonyl group and the aromatic ring. This analysis is crucial for understanding how the molecule might fit into the active site of an enzyme or interact with other reagents. nih.gov

Interactive Table 3: Hypothetical Conformational Energy Profile

This table presents a simplified, hypothetical energy profile for the rotation of the N-Boc group.

| Conformer | Dihedral Angle (C7a-N1-C=O) | Relative Energy (kcal/mol) | Stability |

| A (Global Minimum) | ~30° | 0.00 | Most Stable |

| B (Transition State) | 90° | +5.2 | Rotational Barrier |

| C (Local Minimum) | ~150° | +1.5 | Less Stable |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, these studies can identify intermediates, transition states, and calculate the activation energies required for a reaction to proceed. This provides a microscopic view of bond-forming and bond-breaking processes.

A common and vital reaction involving this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which is used to form a new carbon-carbon bond at the 3-position. researchgate.net The catalytic cycle for this reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Transition state analysis would computationally model each of these steps to locate the highest-energy point along the reaction path, which is the transition state. For the Suzuki coupling of this compound with an arylboronic acid, the analysis would involve:

Oxidative Addition: Modeling the insertion of a Pd(0) catalyst into the C3-Cl bond. This is often the rate-determining step. libretexts.org

Transmetalation: Characterizing the transition state for the transfer of the aryl group from the boron atom to the palladium center.

Reductive Elimination: Modeling the final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

By analyzing the geometry and energy of each transition state, chemists can understand the factors that control the reaction's speed and efficiency.

A reaction coordinate diagram visually represents the energy changes that occur as reactants are converted into products. It plots the potential energy of the system against the reaction coordinate (a measure of the progress of the reaction).

For the Suzuki-Miyaura coupling of this compound, the diagram would illustrate:

The initial energy of the reactants (the indazole, the boronic acid, and the Pd(0) catalyst).

The energies of the intermediates formed during the catalytic cycle (e.g., the Pd(II)-indazole complex).

The energy peaks corresponding to the transition states for each step. The height of these peaks relative to the preceding intermediate or reactant represents the activation energy for that step.

The final energy of the products (the 3-aryl-indazole and regenerated catalyst).

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to correlate the structural or property descriptors of a series of compounds with their chemical reactivity. These models are typically expressed as mathematical equations that can predict the reactivity of new, untested compounds.

For this compound, a QSRR study would involve the calculation of various molecular descriptors. These can be categorized as:

Constitutional descriptors: Related to the molecular formula and weight.

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Pertaining to the 3D arrangement of atoms.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

A hypothetical QSRR study on a series of related indazole derivatives, including this compound, could provide valuable information. For instance, it could predict the susceptibility of the C-Cl bond to nucleophilic substitution or the reactivity of the indazole ring in various chemical transformations.

Table 1: Hypothetical Descriptors for a QSRR Study of this compound

| Descriptor Type | Example Descriptor | Potential Significance |

| Quantum-Chemical | LUMO Energy | Indicator of electrophilicity and susceptibility to nucleophilic attack. |

| Quantum-Chemical | Partial Charge on C3 | Relates to the reactivity of the carbon atom bearing the chlorine. |

| Geometrical | Molecular Surface Area | Can influence intermolecular interactions and reaction rates. |

| Topological | Wiener Index | Reflects the branching and compactness of the molecule. |

This table is illustrative of the types of descriptors that would be used in a QSRR study. Specific values for this compound are not available in published literature.

In Silico Prediction of Spectroscopic Properties to Aid Structural Characterization

In silico prediction of spectroscopic properties is a powerful tool for the structural elucidation of novel compounds and for the interpretation of experimental data. Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate various spectroscopic parameters.

For this compound, these predictions would be instrumental. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. Similarly, predicted Infrared (IR) vibrational frequencies can help in identifying characteristic functional group vibrations.

The process typically involves:

Optimization of the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of the desired spectroscopic properties from the optimized geometry.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Potential Structural Insight |

| ¹H NMR | Chemical Shifts (ppm) | Protons of the tert-butyl group, aromatic protons on the indazole ring. |

| ¹³C NMR | Chemical Shifts (ppm) | Carbons of the tert-butyl group, carbonyl carbon, carbons of the indazole ring. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C=O stretching of the carbamate (B1207046), C-Cl stretching, aromatic C-H stretching. |

This table represents the types of spectroscopic data that can be predicted computationally. Actual predicted values require dedicated calculations which have not been published for this compound.

Conclusion and Outlook for Future Research on Tert Butyl 3 Chloroindazole 1 Carboxylate

Summary of Key Synthetic and Reactivity Insights

The synthesis of tert-butyl 3-chloroindazole-1-carboxylate is not extensively detailed in the scientific literature; however, its preparation can be logically inferred from standard synthetic methodologies for N-protected haloindazoles. The most probable synthetic routes involve either the chlorination of a Boc-protected indazole precursor or the N-Boc protection of 3-chloroindazole.

One plausible approach begins with the readily available 1H-indazole. The indazole nitrogen can be protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). The subsequent step would involve the regioselective chlorination at the C3 position. This can be challenging due to the potential for reaction at other positions on the indazole ring.

Alternatively, a more common and often more efficient strategy is to start with 3-chloro-1H-indazole. This precursor can then be subjected to N-protection with di-tert-butyl dicarbonate to yield the final product. This latter approach avoids the regioselectivity issues associated with the chlorination of the protected indazole.

The reactivity of this compound is primarily centered around the C-Cl bond at the 3-position. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at this position. While specific studies on the chloro derivative are limited, extensive research on the analogous tert-butyl 3-iodo-1H-indazole-1-carboxylate provides strong evidence for the expected reactivity of the chloro-substituted compound. mdpi.comnih.gov It is well-established that aryl chlorides can participate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, although they are generally less reactive than the corresponding iodides and bromides, often requiring more specialized catalyst systems.

The Boc protecting group plays a crucial role in these transformations. It enhances the stability and solubility of the indazole core and can be readily removed under acidic conditions to reveal the N-H indazole, allowing for further functionalization at this position.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₁₃ClN₂O₂ | 252.70 | Not available |

| 3-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | 29110-74-5 |

| Tert-butyl 1H-indazole-1-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 | 156559-03-0 |

| Tert-butyl 3-iodo-1H-indazole-1-carboxylate | C₁₂H₁₃IN₂O₂ | 344.15 | 908437-05-8 |

Emerging Methodologies for Indazole Functionalization Relevant to the Compound

The field of indazole functionalization is continually evolving, with new methodologies offering more efficient and selective ways to modify the indazole scaffold. Many of these emerging techniques are directly applicable to this compound and its derivatives.

One of the most significant areas of advancement is in the realm of C-H activation. Direct C-H functionalization offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. For indazoles, C-H activation strategies are being developed for various positions on the ring, which could provide alternative pathways to introduce substituents without relying on the pre-existing chloro group.

Photoredox catalysis is another burgeoning area with relevance to indazole chemistry. These methods utilize visible light to initiate radical-based transformations, often under mild reaction conditions. Such approaches could potentially be employed for the functionalization of the indazole ring of this compound, or for reactions involving the chloro substituent itself.

Furthermore, the development of novel catalyst systems for cross-coupling reactions continues to expand the scope of substrates that can be used. For a less reactive substrate like an aryl chloride, the use of highly active phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, or palladium nanoparticles can facilitate efficient coupling. These advancements are critical for maximizing the utility of this compound in synthesis.

Unexplored Reaction Pathways and Future Mechanistic Studies

While the participation of this compound in standard cross-coupling reactions can be reasonably predicted, a number of reaction pathways remain unexplored. For instance, its utility in other types of metal-catalyzed reactions, such as Heck, Stille, or Negishi couplings, has not been thoroughly investigated. Each of these reactions would allow for the introduction of different types of functional groups at the C3 position, further enhancing the synthetic versatility of this building block.

The reactivity of the indazole ring itself, beyond the C3-position, also warrants further study. The electronic effects of the chloro and Boc substituents on the aromatic system could influence its susceptibility to electrophilic or nucleophilic aromatic substitution at other positions. A detailed investigation of these reactions could uncover novel synthetic routes to polysubstituted indazoles.

Mechanistic studies on the cross-coupling reactions of this compound would also be of significant value. Understanding the kinetics and thermodynamics of the oxidative addition of the C-Cl bond to the palladium catalyst, as well as the subsequent transmetalation and reductive elimination steps, could lead to the development of more efficient and selective catalyst systems. Computational studies, in conjunction with experimental work, could provide valuable insights into the transition states and intermediates involved in these processes.

Potential for Advancing Complex Molecular Architecture via the Compound

This compound holds considerable potential as a key building block for the synthesis of complex molecular architectures, particularly those with pharmaceutical or materials science applications. The indazole moiety is a common scaffold in many biologically active compounds, and the ability to selectively functionalize the C3 position is crucial for the development of new drug candidates.

Through Suzuki-Miyaura coupling, a wide variety of aryl and heteroaryl groups can be introduced, leading to the formation of biaryl structures that are prevalent in many pharmaceuticals. The Buchwald-Hartwig amination would allow for the synthesis of 3-aminoindazole derivatives, which are important pharmacophores. Sonogashira coupling, in turn, would provide access to 3-alkynylindazoles, versatile intermediates that can undergo further transformations such as cycloadditions or reductions.

The sequential nature of the functionalization is also a key advantage. The C3 position can be elaborated first, followed by the removal of the Boc group and subsequent N-functionalization of the indazole ring. This stepwise approach allows for the controlled and predictable construction of highly substituted and complex indazole-based molecules. As our understanding of the reactivity of this compound grows, so too will its application in the synthesis of novel and intricate molecular structures with promising properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-chloroindazole-1-carboxylate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate intermediates can undergo halogenation using reagents like POCl₃ or SOCl₂ under reflux conditions. Reaction efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials. Thermal analysis (e.g., differential scanning calorimetry) may also identify intermediate phases during synthesis .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can verify functional groups and confirm substitution patterns (e.g., tert-butyl and chloro groups).

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refining crystallographic data .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved hazardous waste protocols. Refer to SDS guidelines for emergency measures .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the indazole ring of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., temperature, catalyst loading). For example, molybdenum hexacarbonyl (Mo(CO)₆) has been employed in epoxidation optimization, a strategy adaptable for halogenation or cross-coupling reactions .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.